molecular formula C11H12N2O5 B7951311 Methyl 4-acetamido-3-nitrophenylacetate

Methyl 4-acetamido-3-nitrophenylacetate

Cat. No. B7951311
M. Wt: 252.22 g/mol
InChI Key: JHNRRDOVJAMTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112553B1

Procedure details

Methyl 4-aminophenylacetate (110 g, 0.667 mol) was added dropwise to acetic anhydride (600 ml), maintaining the temperature of the reaction mixture below 30° C. by external cooling. Once the addition was complete the mixture was cooled to below 10° C. and concentrated nitric acid (85 ml) was added dropwise. Once the addition of the acid was complete, the mixture was allowed to warm to room temperature and poured onto a mixture of ice and water. The precipitated solid was collected by filtration and dried to give methyl 4-acetamido-3-nitrophenylacetate (120 g) as a pale yellow solid.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[C:13]([O:16]C(=O)C)(=O)[CH3:14].[N+:20]([O-])([OH:22])=[O:21]>O>[C:13]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:6][C:7]=1[N+:20]([O-:22])=[O:21])(=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture below 30° C. by external cooling
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to below 10° C.
ADDITION
Type
ADDITION
Details
Once the addition of the acid
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.